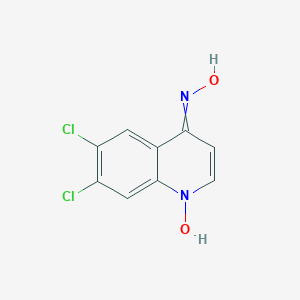

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide

Description

Properties

IUPAC Name |

N-(6,7-dichloro-1-hydroxyquinolin-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c10-6-3-5-8(12-14)1-2-13(15)9(5)4-7(6)11/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGLSYWTCYXJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=CC(=C(C=C2C1=NO)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928616 | |

| Record name | 6,7-Dichloro-4-(hydroxyimino)quinolin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13442-13-2 | |

| Record name | 6,7-Dichloro-4-(hydroxyimino)quinolin-1(4H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide typically involves the chlorination of 4-(hydroxyamino)quinoline followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be further oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

One of the primary applications of 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide is its role as an antimicrobial agent. Research indicates that derivatives of quinoline compounds exhibit significant activity against mycobacterial infections, including tuberculosis. The World Health Organization reports alarming trends in tuberculosis incidence, making the development of effective treatments critical .

A study highlighted the synthesis of novel quinoline compounds, including this compound, which demonstrated promising activity against Mycobacterium tuberculosis. The compound was tested for its efficacy using a dose-response assay, revealing its potential as a therapeutic agent against resistant strains of bacteria .

1.2 Enzyme Inhibition and Substrate Activity

This compound has also been investigated for its enzymatic interactions. It acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular defense mechanisms against oxidative stress . The compound exhibits a higher enzymatic conversion rate compared to other known substrates, indicating its potential utility in biochemical applications and drug metabolism studies.

Case Studies

3.1 Case Study: Antitubercular Activity

A recent study evaluated the antitubercular activity of various quinoline derivatives, including this compound. The compound was subjected to in vitro testing against Mycobacterium tuberculosis strains. Results indicated that it exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for further drug development .

3.2 Case Study: Enzymatic Activity Assessment

In another study focusing on the enzymatic properties of quinoline derivatives, researchers assessed the substrate specificity of this compound with NQO1. The study found that the compound facilitated a high rate of NADPH conversion, which is indicative of its effectiveness as an NQO1 substrate . This property can be leveraged for designing drugs that target oxidative stress pathways in various diseases.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Chloro-6,7-dimethoxyquinoline (CAS: 35654-56-9)

4-Nitroquinoline 1-oxide (CAS: 56-57-5)

- Structure : Nitro group at position 3.

- Synthesis: Nitration of quinoline 1-oxide ().

- Biological Activity: A well-studied carcinogen that forms DNA adducts via metabolic reduction to 4-hydroxyaminoquinoline 1-oxide ().

- Key Difference: The nitro group in 4-nitroquinoline 1-oxide is more reactive than the hydroxyamino group in the target compound, leading to distinct metabolic pathways.

6,7-Dimethoxy-4-(4-phenylmethoxyphenoxy)quinoline (CAS: 516526-36-6)

- Structure: Methoxy groups at 6 and 7, bulky phenoxy substituent at position 4.

- Applications : Investigated for kinase inhibition in medicinal chemistry ().

- Key Difference: Bulky substituents reduce reactivity but enhance target specificity compared to smaller groups like hydroxyamino.

Functional Analogues

4-Hydroxyaminoquinoline 1-oxide

- Biological Role: Intermediate in the carcinogenicity of 4-nitroquinoline 1-oxide; forms covalent adducts with DNA purine bases ().

2-Bromo-4-nitroquinoline

- Structure : Bromine at position 2, nitro group at 4.

- Synthesis: Bromination of 4-nitroquinoline 1-oxide using POBr₃ ().

- Applications: Precursor for synthesizing adenosine A₃ receptor enhancers ().

Comparative Data Table

Research Findings and Implications

- Reactivity : The 6,7-dichloro substitution in the target compound likely reduces metabolic stability compared to methoxy analogues ().

- DNA Interaction: Hydroxyamino groups are critical for covalent DNA binding, but chloro substituents may sterically hinder adduct formation compared to non-halogenated derivatives ().

- Synthetic Challenges: Halogenated quinolines often require harsh conditions (e.g., POCl₃ reflux), whereas methoxy derivatives are synthesized under milder protocols ().

Biological Activity

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide (DCAQ) is a quinoline derivative known for its diverse biological activities, including antimicrobial, antitumor, and mutagenic properties. This article provides a comprehensive overview of the biological activity of DCAQ, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

DCAQ has the molecular formula C9H8Cl2N2O2 and a molar mass of approximately 229.08 g/mol. The compound is characterized by its quinoline backbone with two chlorine atoms at positions 6 and 7, and a hydroxyamino group at position 4.

DCAQ exhibits its biological effects through several mechanisms:

- Mutagenicity : DCAQ is recognized as a potent mutagen and carcinogen. It interacts with nucleic acids, leading to DNA damage and mutations. Studies have shown that it can inactivate both bacterial and mammalian cells by binding to nucleic acids .

- Antimicrobial Activity : The compound demonstrates significant antimicrobial effects against various pathogens. Its mechanism involves disrupting cellular processes in bacteria, which can lead to cell death .

- Antitumor Effects : DCAQ has been evaluated for its antitumor potential. Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of DCAQ has been tested against various bacterial strains, with results indicating varying degrees of effectiveness. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for DCAQ against selected bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Klebsiella pneumoniae | 256 |

These results suggest that DCAQ is particularly effective against Staphylococcus aureus, a common pathogenic bacterium.

Antitumor Activity

DCAQ's antitumor properties were assessed in vitro using various cancer cell lines. The following table presents the IC50 values (the concentration required to inhibit cell growth by 50%) for DCAQ:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that DCAQ exhibits promising antitumor activity, particularly against MCF-7 cells.

Case Studies

- Study on Mutagenicity : A study conducted by Gupta et al. demonstrated that DCAQ induced significant mutagenic effects in bacterial reverse mutation assays. The compound showed a dose-dependent increase in mutations, highlighting its potential risk as a carcinogen .

- Antimicrobial Efficacy : Research published in the Journal of Pharmacy evaluated the antimicrobial activity of DCAQ against clinical isolates of various pathogens. The study found that DCAQ effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential use as an alternative treatment option .

- Antitumor Mechanism : An investigation into the mechanism of action revealed that DCAQ induces apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic factors . This study provides insight into how DCAQ can be utilized in cancer therapy.

Q & A

Q. What are the recommended methods for synthesizing 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide, and how can purity be optimized?

Synthesis typically involves chlorination and hydroxylamination steps. A validated approach includes refluxing precursor quinoline derivatives with phosphorus oxychloride (POCl₃) under controlled conditions, followed by hydroxylamine introduction. For purity optimization:

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Acute Toxicity : Classified under EU-GHS/CLP as Category 4 for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested .

- Storage : Keep in a cool, dry place, away from oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H NMR : Peaks at δ 8.57 (d, J = 5.1 Hz) and δ 4.04 (s) confirm aromatic and methoxy protons, respectively .

- Mass Spectrometry (ESI) : Molecular ion [M+1] at m/z 224 provides mass validation .

- X-ray Crystallography : Determines planar molecular geometry and intramolecular interactions (e.g., C–H⋯Cl) .

Advanced Research Questions

Q. How do substituents (e.g., chloro, hydroxyamino) influence the compound’s reactivity in nucleophilic substitution reactions?

- Chloro Groups : Act as electron-withdrawing groups, activating the quinoline ring for nucleophilic attack at the 4-position .

- Hydroxyamino Group : Enhances electrophilicity via resonance stabilization. Use bases like K₂CO₃ in DMSO to facilitate substitutions .

- Comparative Studies : Substituent interactions (e.g., methoxy vs. chloro) alter reaction rates; computational modeling (DFT) can predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Statistical Rigor : Apply Student’s t-test and Mann-Whitney U-test to assess significance of antioxidant/antimicrobial activity variations .

- Control Compounds : Compare with reference antioxidants (e.g., acetylcysteine) to normalize activity metrics .

- Dose-Response Analysis : Use HPLC-purified samples to eliminate impurities skewing IC₅₀ values .

Q. How can computational methods predict the compound’s behavior under varying pH or solvent conditions?

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or methanol to optimize reaction yields .

- pKa Prediction : Tools like MarvinSuite estimate hydroxyamino group deprotonation (pKa ~8.5), guiding pH-sensitive reactions .

- Docking Studies : Model interactions with biological targets (e.g., topoisomerases) to rationalize anticancer activity discrepancies .

Methodological Considerations

Q. How to design experiments for analyzing thermal stability and decomposition products?

Q. What protocols validate the compound’s purity in multi-step syntheses?

- HPLC-MS : Monitor intermediates using C18 columns and ESI ionization .

- Recrystallization : Optimize solvent pairs (e.g., methanol/water) to remove residual POCl₃ or hydroxylamine .

Data Contradiction Analysis

Q. Why might biological activity vary between synthetic batches?

Q. How to address conflicting reactivity data in substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.